methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a benzoyl group, and methoxy substituents. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine to yield the desired product. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Chemical Reactions Analysis
Methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound exhibits significant biological activities, including antioxidant and antibacterial properties.
Industry: Thiazole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its antimicrobial and anticancer effects. The methoxy groups and benzoyl moiety also contribute to its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Benzothiazole: Exhibits anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and synthetic versatility.
Properties
IUPAC Name |
methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-8-12(14(19)22-4)23-15(16-8)17-13(18)9-6-5-7-10(20-2)11(9)21-3/h5-7H,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGHJCAMTRKJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C(=CC=C2)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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